molecular formula C17H16F2O3 B13843562 5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid

5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid

Cat. No.: B13843562
M. Wt: 306.30 g/mol
InChI Key: MBEGANVOTREMCD-UHFFFAOYSA-N
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Description

5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid is a synthetic organic compound characterized by the presence of two fluorophenyl groups and a hydroxyvaleric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid typically involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by a series of condensation and reduction reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • 5,5-bis(2-Chlorophenyl)-5-hydroxyvaleric Acid
  • 5,5-bis(2-Bromophenyl)-5-hydroxyvaleric Acid
  • 5,5-bis(2-Methylphenyl)-5-hydroxyvaleric Acid

Comparison: Compared to its analogs, 5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16F2O3

Molecular Weight

306.30 g/mol

IUPAC Name

5,5-bis(2-fluorophenyl)-5-hydroxypentanoic acid

InChI

InChI=1S/C17H16F2O3/c18-14-8-3-1-6-12(14)17(22,11-5-10-16(20)21)13-7-2-4-9-15(13)19/h1-4,6-9,22H,5,10-11H2,(H,20,21)

InChI Key

MBEGANVOTREMCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CCCC(=O)O)(C2=CC=CC=C2F)O)F

Origin of Product

United States

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